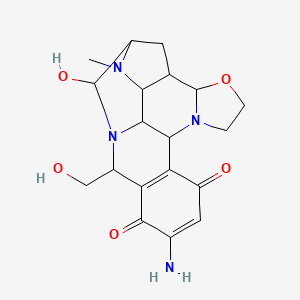
Dnacin B1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dnacin B1 is a natural product found in Nocardia with data available.
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Natural Product Discovery
- Biosynthesis Pathway of Dnacin B1 : A study by Hu et al. (2020) identified the complete biosynthetic gene clusters (BGCs) of Dnacin B1 in Actinosynnema pretiosum strains. They found that p-amino-phenylalanine (PAPA) is a precursor for the quinone moiety in Dnacin B1, and this finding enriches the knowledge of tetrahydroisoquinoline biosynthesis (Hu et al., 2020).
Dnacin B1 and DNA Gyrase Interaction
- Microcin B17 as a DNA Gyrase Inhibitor : Dnacin B1, also known as Microcin B17, has been studied for its inhibitory effect on DNA gyrase, a key enzyme in bacterial DNA replication. A study by Heddle et al. (2001) characterized Microcin B17 as a DNA gyrase poison, stabilizing a gyrase-dependent DNA cleavage complex (Heddle et al., 2001).
- DNA Gyrase Inhibition Mechanism : Maxwell's research (2019) delved into the stabilization of the DNA gyrase–DNA cleavage complex by Microcin B17, noting its distinct mechanism and its potential value in combatting bacterial antibiotic resistance (Collin & Maxwell, 2019).
Additional Insights
- Molecular Interactions and Potential Applications : The work by Pierrat & Maxwell (2005) suggested that Microcin B17 requires a DNA molecule long enough to allow segment transport through the DNA gate of gyrase, providing insights into the toxin's mode of action and indicating the involvement of the GyrB polypeptide's C-terminal domain (Pierrat & Maxwell, 2005).
Eigenschaften
CAS-Nummer |
76828-84-7 |
|---|---|
Produktname |
Dnacin B1 |
Molekularformel |
C19H24N4O5 |
Molekulargewicht |
388.4 g/mol |
IUPAC-Name |
13-amino-21-hydroxy-16-(hydroxymethyl)-20-methyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),12-diene-11,14-dione |
InChI |
InChI=1S/C19H24N4O5/c1-21-9-4-7-14(21)16-15(22-2-3-28-19(7)22)13-11(25)5-8(20)17(26)12(13)10(6-24)23(16)18(9)27/h5,7,9-10,14-16,18-19,24,27H,2-4,6,20H2,1H3 |
InChI-Schlüssel |
BJHZMIHVUMIBSL-UHFFFAOYSA-N |
SMILES |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
Kanonische SMILES |
CN1C2CC3C1C4C(C5=C(C(N4C2O)CO)C(=O)C(=CC5=O)N)N6C3OCC6 |
Synonyme |
dnacin A1 dnacin B1 dnacins |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




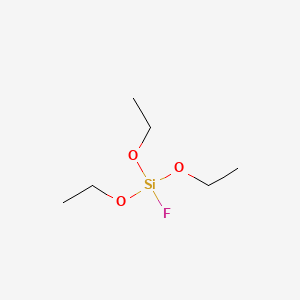
![(2,5-dioxopyrrolidin-3-yl) N'-[(4-methoxyphenyl)methyl]-N-phenylcarbamimidothioate](/img/structure/B1226325.png)
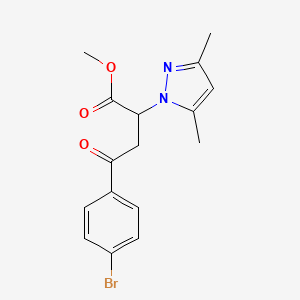
![5-[4-(1-Imidazolyl)phenoxy]-1-phenyltetrazole](/img/structure/B1226328.png)
![4-[2-[[8-Fluoro-5-(phenylmethyl)-[1,2,4]triazino[5,6-b]indol-3-yl]thio]ethyl]morpholine](/img/structure/B1226329.png)
![(1R,2S,3R,6R,8S,9S,13S,14R,15R,16S,17S)-15,16-dihydroxy-9,13-dimethyl-3-(3-methylbut-2-enoyloxy)-4,10-dioxo-11-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-11-ene-17-carboxylic acid](/img/structure/B1226330.png)
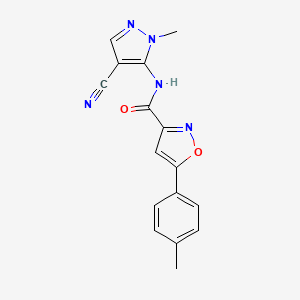
![4-(4-bromophenyl)-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione](/img/structure/B1226334.png)

![1-[2-(5,6-dimethyl-1H-benzimidazol-2-yl)ethyl]-3-(2,5-dimethylphenyl)-1-(3-pyridinylmethyl)thiourea](/img/structure/B1226339.png)
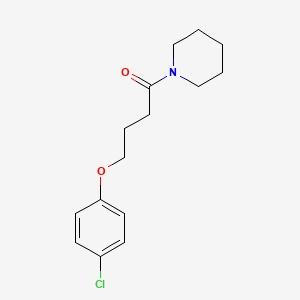
![N-[4-[[(E)-3-phenylprop-2-enoyl]amino]butyl]benzamide](/img/structure/B1226343.png)
![2-[[[[(1-Ethyl-4-pyrazolyl)-oxomethyl]amino]-sulfanylidenemethyl]amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylic acid methyl ester](/img/structure/B1226346.png)